3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves several steps, including the Fischer indole synthesis, which is a common method for constructing the indole ring system. For 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, the synthetic route may involve the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid as a catalyst . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21-16-10-6-5-9-15(16)20(24,19(21)23)12-17(22)14-8-4-7-11-18(14)25-3/h4-11,13,24H,12H2,1-3H3 |
InChI Key |
NMFYHVHBAKDZMY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3OC)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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